

3-Bromoperylene (CAS No. 23683-68-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoperylene

Cat. No.: B1279744

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromoperylene**, a key intermediate in the synthesis of advanced materials for organic electronics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and discusses its applications, primarily in the field of materials science. While the perylene core is of interest in various research areas, it is important to note that extensive literature searches have revealed no significant data on the biological activity, cytotoxicity, or application of **3-Bromoperylene** in drug development or associated signaling pathways.

Core Properties and Specifications

3-Bromoperylene is a solid, yellow crystalline compound.^[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical and Physical Properties of 3-Bromoperylene

Property	Value	Reference(s)
CAS Number	23683-68-3	[1] [2]
Molecular Formula	C ₂₀ H ₁₁ Br	[1] [2]
Molecular Weight	331.21 g/mol	[1]
Appearance	Yellow Crystalline Solid	[1]
Melting Point	245-246 °C	[2]
Boiling Point	512.0 ± 19.0 °C at 760 mmHg	[2]
Purity	Typically ≥90%	[2] [3]
InChI Key	GPMCEWKAPSTOU- UHFFFAOYSA-N	[2]
SMILES	<chem>C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br</chem>	[4]

Table 2: Spectroscopic Data for 3-Bromoperylene

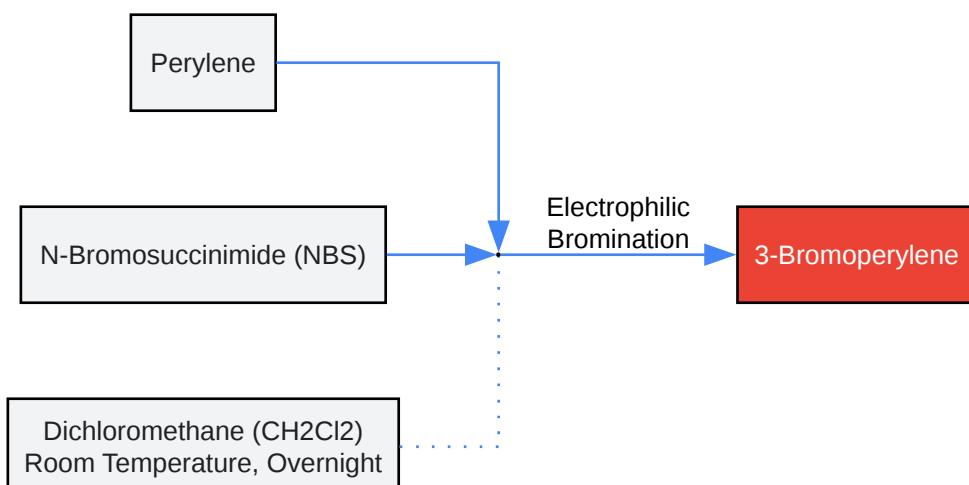
Spectroscopic Data	Value	Reference(s)
¹ H-NMR (400MHz, CDCl ₃) δ (ppm)	7.46-7.51 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.68-7.72 (m, 2H), 7.78-7.80 (m, 1H), 7.98-8.04 (m, 1H), 8.09-8.14 (m, 1H), 8.17- 8.28 (m, 3H)	[1]
ESI-MS (C ₂₀ H ₁₁ Br)	Calculated: 330.00; Measured: 331.9 [M+H] ⁺	[1]

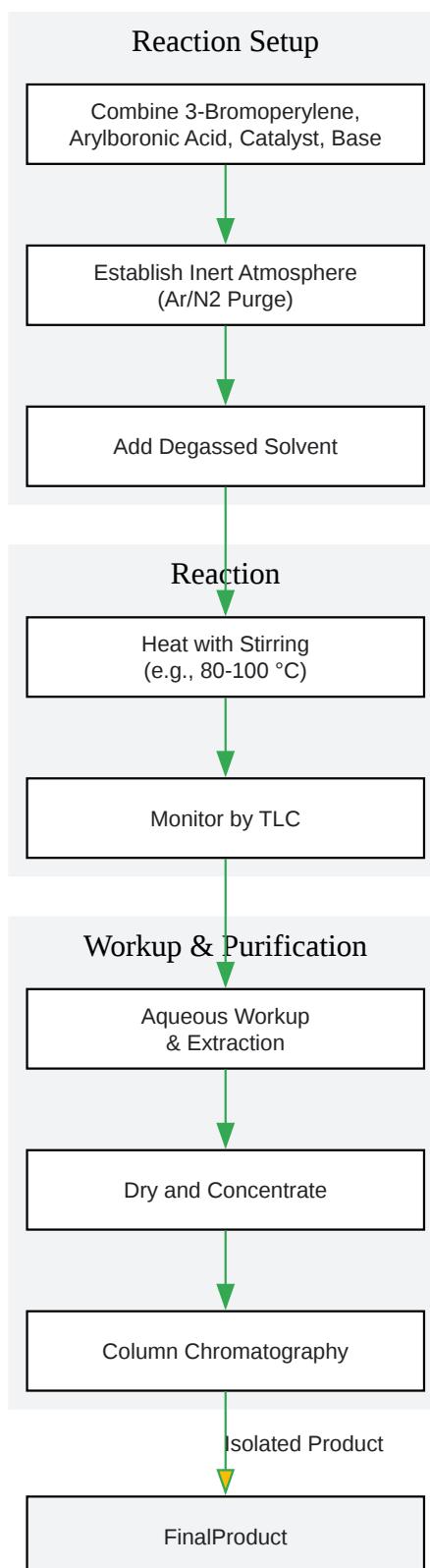
Synthesis and Reactivity

3-Bromoperylene is most commonly synthesized via the electrophilic bromination of perylene using N-bromosuccinimide (NBS). This reaction provides a straightforward method to introduce a bromine atom onto the perylene core, which can then serve as a handle for further functionalization through cross-coupling reactions.

Experimental Protocol: Synthesis of 3-Bromoperylene from Perylene

This protocol is adapted from established literature procedures.[\[1\]](#)


Materials:


- Perylene (3.0 g, 11 mmol)
- N-bromosuccinimide (NBS) (2.11 g, 12 mmol, 1.1 eq.)
- Dichloromethane (CH_2Cl_2) (700 mL)
- Hexane
- Silica Gel for column chromatography

Procedure:

- Dissolve 3.0 g (11 mmol) of perylene in 700 mL of dichloromethane in a suitable reaction flask. Stir the solution for 5 minutes until the perylene is completely dissolved.
- Slowly add 2.11 g (12 mmol, 1.1 eq.) of N-bromosuccinimide to the solution at room temperature.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction to completion using thin-layer chromatography (TLC).
- Upon completion, purify the reaction mixture by silica gel column chromatography using a solvent system of dichloromethane:hexane (1:1 v/v) to remove unreacted NBS and other impurities.
- Collect the fractions containing the desired product.
- Concentrate the collected fractions under reduced pressure to yield **3-Bromoperylene** as a yellow crystalline solid. The typical reported yield is around 90%.[\[1\]](#)

- Confirm the structure of the product using $^1\text{H-NMR}$ and ESI-MS.[[1](#)]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perylene-Based Liquid Crystals as Materials for Organic Electronics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromoperylene (CAS No. 23683-68-3): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279744#3-bromoperylene-cas-number-23683-68-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com